Mirogabalin besylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

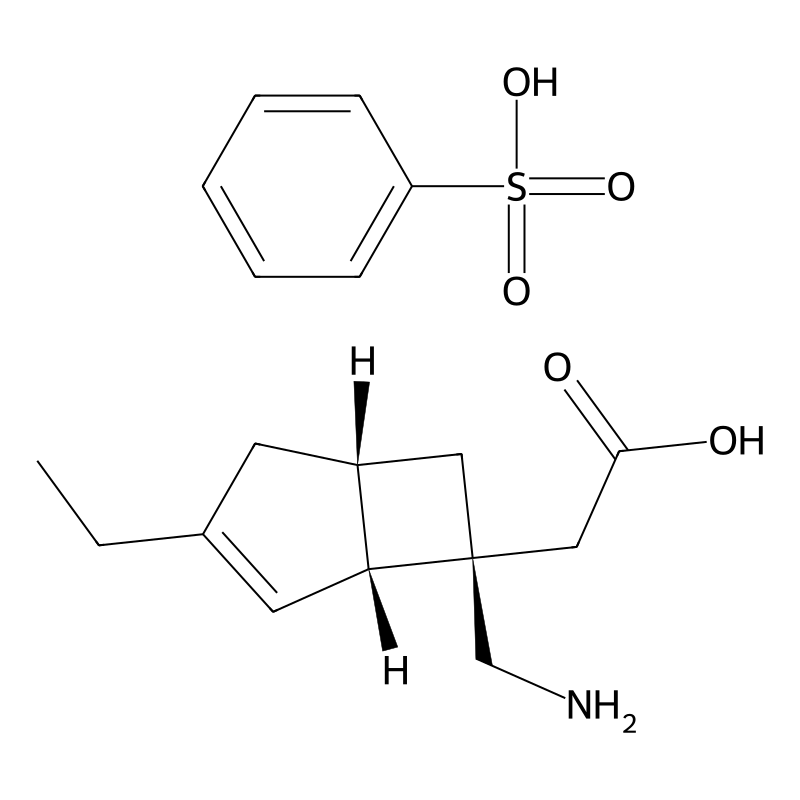

Mirogabalin besylate is a novel compound primarily developed for the treatment of neuropathic pain, particularly associated with diabetic peripheral neuropathy and postherpetic neuralgia. It acts as a selective ligand for the alpha-2-delta subunit of voltage-gated calcium channels, which are crucial in the modulation of neurotransmitter release and pain signaling pathways. The chemical structure of mirogabalin besylate is represented by the formula and its IUPAC name is 2-[(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid .

Mirogabalin exhibits potent analgesic effects through its selective binding to the alpha-2-delta subunits of voltage-gated calcium channels. In vitro studies have demonstrated that it has a higher binding affinity for these subunits compared to pregabalin, another well-known gabapentinoid . The dissociation constants for mirogabalin are reported as 13.5 nmol/L for the alpha-2-delta-1 subunit and 22.7 nmol/L for the alpha-2-delta-2 subunit, indicating its strong interaction with these targets . Furthermore, mirogabalin has shown efficacy in reducing pain behaviors in various animal models, suggesting its potential utility in clinical settings.

The synthesis of mirogabalin besylate involves multiple steps starting from simpler organic precursors. Key methods include:

- Formation of Bicyclic Structure: Utilizing cyclization reactions to create the bicyclic framework.

- Introduction of Functional Groups: Adding amino and acetic acid groups through amination and carboxylation reactions.

- Salt Formation: Converting mirogabalin into its besylate form to enhance solubility and stability for pharmaceutical use.

The synthesis has been optimized to ensure high yield and purity suitable for clinical applications .

Mirogabalin besylate is primarily indicated for:

- Neuropathic Pain: Approved for treating conditions like diabetic peripheral neuropathy and postherpetic neuralgia.

- Potential Use in Fibromyalgia: Preliminary studies suggest effectiveness in managing fibromyalgia-related pain .

Its unique mechanism of action differentiates it from other analgesics, providing an alternative for patients who may not respond well to traditional therapies.

Studies have evaluated the interaction profile of mirogabalin with various receptors and enzymes. It has shown minimal interaction with cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions compared to other medications metabolized through these pathways . Adverse reactions reported include dizziness, somnolence, and weight changes, which are common among gabapentinoids but occur at manageable rates .

Mirogabalin besylate belongs to a class of compounds known as gabapentinoids, which also includes:

| Compound | Binding Affinity (alpha-2-delta-1) | Dissociation Half-Life | Primary Indications |

|---|---|---|---|

| Mirogabalin | Higher than pregabalin | 11.1 hours | Neuropathic pain |

| Pregabalin | Lower than mirogabalin | 1.4 hours | Neuropathic pain, epilepsy |

| Gabapentin | Lower than pregabalin | Variable | Epilepsy, neuropathic pain |

Mirogabalin's unique binding characteristics and longer dissociation half-life from the alpha-2-delta-1 subunit contribute to its distinct therapeutic profile compared to other gabapentinoids. This results in potentially enhanced analgesic efficacy with fewer central nervous system side effects .

Key Synthetic Routes and Reaction Mechanisms

Original Daiichi-Sankyo Synthetic Route

The original synthetic methodology developed by Daiichi-Sankyo employs a strategic approach beginning with the construction of the racemic bicyclic ketone followed by optical resolution [1] [2]. The synthesis commences with readily available butyraldehyde as the starting material, which undergoes Claisen rearrangement and intramolecular [2+2] cycloaddition to construct the requisite bicyclo[3.2.0]heptane core structure [3] [6].

The key transformation involves Knoevenagel condensation of the optically active bicyclic ketone with diethyl malonate under titanium-mediated conditions [1] [2]. The reaction utilizes titanium tetrachloride and titanium tetraisopropoxide in a 3:1 ratio to generate titanium trichloride isopropoxide in situ, which adjusts the Lewis acidity and suppresses decomposition of the bicyclic ketone while furnishing the desired product in good yield [1].

Subsequently, a highly stereoselective 1,4-addition of sodium cyanide occurs from the convex face of the alkylidene malonate intermediate, yielding the 1,4-adduct with perfect stereoselectivity [1] [2]. The mechanism involves nucleophilic attack of the cyanide ion on the electron-deficient alkene, followed by decarboxylation and hydrolysis reactions conducted in a one-pot manner using aqueous potassium hydroxide in ethanol [1].

Alternative Kaneka Corporation Synthetic Route

A significant alternative synthetic approach has been developed by Kaneka Corporation, which introduces a novel strategy involving lithioacetonitrile as the nucleophile [1] [16] [20]. This methodology addresses several concerns associated with the original route, including the generation of toxic hydrogen cyanide gas and the use of pyrophoric sponge cobalt for nitrile reduction [1].

The key innovation involves the stereoselective 1,4-selective addition of lithioacetonitrile to alkylidene malonate, followed by one-carbon degradation via Hofmann rearrangement [1] [16]. The lithioacetonitrile is generated efficiently from inexpensive n-butyllithium and acetonitrile without undesired nucleophilic addition or dimerization side reactions [1].

Table 1: Optimization Results for 1,4-Addition of Lithioacetonitrile

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Conversion (%) | Desired Product Yield (%) |

|---|---|---|---|---|---|

| 1 | Lithium diisopropylamide (1.5) | Tetrahydrofuran | -78 to 25 | 99.8 | 95.3 |

| 2 | Lithium tetramethylpiperidide (1.5) | Tetrahydrofuran | -78 to 25 | 99.7 | 95.9 |

| 3 | n-Butyllithium (1.5) | Tetrahydrofuran | -78 to 25 | 98.6 | 97.2 |

| 4 | n-Butyllithium (1.5) | Cyclopentyl methyl ether | -78 to 25 | 97.0 | 72.1 |

| 5 | n-Butyllithium (1.5) | 4-Methyltetrahydropyran | -78 to 25 | 97.9 | 89.5 |

The reaction proceeds with remarkable stereoselectivity, and optimization studies revealed that n-butyllithium provides the most cost-effective conditions while maintaining excellent yields [1]. The diastereoselectivity remains extremely high across all reaction conditions, with minimal formation of undesired stereoisomers [1].

Organocatalytic Kinetic Resolution Approach

An advanced synthetic strategy employs asymmetric organocatalytic kinetic resolution of a racemic bicyclic ketone as the key stereochemical control element [3] [6] [11]. This methodology represents one of the pioneering examples where an asymmetric organocatalytic reaction is utilized for pharmaceutical production at industrial scale [6].

The process begins with efficient construction of the racemic ketone via Claisen rearrangement and intramolecular [2+2] cycloaddition using readily available butyraldehyde [3] [6]. The racemic ketone is subsequently subjected to kinetic resolution through an aldol reaction with para-formylbenzoic acid in the presence of an asymmetric organocatalyst [3] [6].

The organocatalytic system is designed to enable easy purification and isolation of the desired enantiomer with high enantiomeric purity from the crude product through simple liquid-liquid separation and distillation [3] [6]. The subsequent transformation from the optically active ketone to mirogabalin besylate relies on titanium-mediated Knoevenagel condensation, highly diastereoselective cyanation to construct the quaternary asymmetric center, and cascade reactions involving semi-hydrolysis and decarboxylation [3] [6].

Optimization of Scalable Synthesis for Industrial Production

Process Development and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of mirogabalin besylate requires careful optimization of multiple parameters including reaction conditions, solvent selection, and purification protocols [1] [9] [34]. Critical factors for scalable synthesis include temperature control, reagent addition protocols, and work-up procedures that minimize the formation of impurities [1].

Table 2: Solvent Effect on 1,4-Addition Reaction Efficiency

| Solvent | Yield (%) | Selectivity | Industrial Viability |

|---|---|---|---|

| Tetrahydrofuran | 97.2 | Excellent | High |

| Cyclopentyl methyl ether | 72.1 | Good | Moderate |

| 4-Methyltetrahydropyran | 89.5 | Good | Moderate |

| Methyl tert-butyl ether | 24.2 | Poor | Low |

| Toluene | 15.0 | Poor | Low |

Optimization studies demonstrate that tetrahydrofuran provides the optimal combination of reaction efficiency and industrial practicality [1]. The solvent selection significantly impacts both yield and selectivity, with ether-based solvents generally providing superior results compared to hydrocarbon solvents [1].

Temperature and Concentration Optimization

Temperature control represents a critical parameter for industrial-scale synthesis of mirogabalin besylate [1] [34]. Studies reveal that the 1,4-addition reaction proceeds smoothly even at -78°C, suggesting rapid reaction kinetics [1]. However, practical considerations for commercial production favor higher temperatures, with optimized conditions achieving 92.9% yield at -20°C when appropriate reagent stoichiometry is employed [1].

Concentration effects have been systematically investigated to determine optimal solvent volumes for industrial application [1]. Reducing solvent volume from 10 volumes to 5 volumes maintains comparable yields, while further reduction to 3 volumes results in slight yield decreases [1]. These findings enable optimization of reactor utilization and process efficiency for large-scale manufacturing [1].

One-Pot Transformation Strategies

The development of one-pot transformation protocols represents a significant advancement for industrial manufacturing efficiency [1] [20]. The optimized process combines decarboxylation, hydrolysis, and hydration reactions in a single operation, minimizing intermediate isolation steps and reducing overall process complexity [1].

Table 3: One-Pot Process Optimization Results

| Base | Concentration | Temperature | Decarboxylation Efficiency (%) | Hydrolysis Completion (%) |

|---|---|---|---|---|

| Potassium hydroxide (1.5 equiv.) | 45% aqueous | Reflux | 69.4 | 89.5 |

| Potassium hydroxide (1.5 equiv.) | Ethanol solution | Reflux | 74.3 | 90.7 |

| Potassium hydroxide (1.2 equiv.) | Diluted ethanol | Reflux | 49.2 | 99.1 |

The optimization reveals that careful control of base concentration and reaction dilution minimizes the formation of undesired dicarboxylic acid byproducts while maximizing conversion efficiency [1]. The one-pot approach enables direct progression to the Hofmann rearrangement step without intermediate purification [1].

Purification Strategies and Impurity Profiling

Crystallization and Salt Formation

The final purification of mirogabalin besylate relies on controlled crystallization processes that ensure high purity and consistent crystal form [1] [28]. The salt formation involves treatment of the free amino acid with benzenesulfonic acid (besylic acid) in anisole solvent [1]. The crystallization conditions are carefully controlled to achieve optimal particle size distribution and polymorphic consistency [28].

Temperature control during crystallization is critical, with the process typically conducted at 60-70°C for dissolution followed by controlled cooling to 20-30°C [28]. Extended aging at reduced temperatures (0-5°C) ensures complete crystallization and optimal crystal quality [28]. The crystalline material exhibits characteristic X-ray powder diffraction peaks at 10.9, 17.1, 22.0, 24.0, 27.6, and 33.3 ± 0.2° 2-Theta [28].

Chromatographic Purification Methods

High-performance liquid chromatography serves as the primary analytical method for purity assessment and impurity profiling of mirogabalin besylate [13] [27]. Reversed-phase chromatography using appropriate stationary phases enables separation and quantification of related substances and degradation products [13].

The chromatographic conditions typically employ gradient elution with aqueous phosphoric acid and acetonitrile mobile phases [1]. Column temperature control at 40°C and ultraviolet detection at 210 nm provide optimal sensitivity for impurity detection [1]. Retention time windows for various synthetic intermediates and the final product have been established to enable comprehensive impurity profiling [1].

Impurity Formation and Control

The synthesis of mirogabalin besylate can generate various impurities through side reactions and degradation pathways [13] [18]. Process-related impurities arise primarily from incomplete reactions, over-reaction conditions, and degradation of synthetic intermediates [13].

Table 4: Major Impurity Categories and Formation Pathways

| Impurity Type | Formation Mechanism | Control Strategy |

|---|---|---|

| Stereoisomeric impurities | Epimerization during synthesis | Optimized reaction conditions |

| Degradation products | Hydrolysis and oxidation | Controlled storage and processing |

| Process-related impurities | Side reactions and incomplete conversion | Reaction optimization |

| Residual solvents | Incomplete solvent removal | Controlled drying procedures |

Nitrosamine impurities represent a particular concern and can form through contamination by raw materials, reagents, recovered solvents, and catalysts [13]. The quenching process during synthesis also contributes to nitrosamine formation, necessitating careful control of process parameters [13]. These impurities require strict monitoring due to their potential carcinogenic properties [13].

Solubility and Partition Coefficients

Mirogabalin besylate demonstrates distinctive solubility characteristics that are fundamental to its pharmaceutical applications. The compound exhibits significant water solubility, with experimental determination showing a value of 42 milligrams per milliliter at 20°C [1] [2]. This relatively high aqueous solubility represents a considerable advantage for pharmaceutical formulation development, particularly for oral dosage forms where dissolution rate can be a limiting factor for bioavailability.

The dissociation behavior of mirogabalin besylate is characterized by two distinct ionization constants. The primary acid dissociation constant (pKa1) has been experimentally determined to be 4.1, while the basic dissociation constant (pKa2) is 11.0 [1] [2]. These values indicate that the compound exists predominantly as a zwitterion under physiological pH conditions, with the carboxylic acid group deprotonated and the amino group protonated at physiological pH.

Computational predictions provide additional insight into the compound's physicochemical behavior. The predicted strongest acidic pKa is 4.54, while the strongest basic pKa is calculated to be 9.9 [3] [4]. These computational values demonstrate reasonable agreement with experimental determinations, validating the theoretical models used for prediction.

The partition coefficient, representing the compound's lipophilicity, has been computationally predicted using ALOGPS methodology. The predicted logP values range from -1.3 to -1.4 [3], indicating hydrophilic character. This negative logP value confirms that mirogabalin besylate has greater affinity for the aqueous phase compared to organic solvents, which is consistent with its high water solubility.

In laboratory testing conditions, mirogabalin besylate demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 125 milligrams per milliliter (equivalent to 340.17 millimolar) [5] [6]. This high solubility in organic solvents facilitates analytical procedures and formulation development activities.

| Solvent | Solubility (mg/mL) | Molar Concentration | Temperature (°C) |

|---|---|---|---|

| Water | 42 | 114.3 mM | 20 |

| DMSO | 125 | 340.17 mM | 25 |

| Predicted Water | 1.53 | 4.16 mM | 25 |

Thermal Stability and Degradation Kinetics

The thermal stability profile of mirogabalin besylate has been characterized through accelerated stability testing protocols. Under standard storage conditions of 25°C and 60% relative humidity, the compound demonstrates excellent stability with a projected shelf life of 24 months . This exceptional stability profile supports the compound's suitability for commercial pharmaceutical development.

Accelerated degradation studies conducted at elevated temperature and humidity conditions (40°C and 75% relative humidity) reveal minimal degradation, with total degradation products remaining below 0.2% after exposure to these stress conditions . This low degradation rate under accelerated conditions indicates robust chemical stability and suggests minimal formation of impurities during normal storage conditions.

The compound exhibits a solid crystalline form characterized as a white to off-white or pale yellowish powder [5] [6]. For optimal long-term stability, storage at -20°C is recommended [5] [6] [8], although the compound demonstrates stability at room temperature for shipping purposes. Commercial suppliers have conducted stability testing confirming that room temperature shipping for periods up to one month does not significantly affect the biological activity of the powder [9] [10].

Thermal analysis of the free base form of mirogabalin provides additional insight into the thermal behavior. Computational predictions indicate a boiling point of 357.5±15.0°C for the free base, with a flash point of 170.0±20.4°C [11]. The density of the free base is predicted to be 1.104±0.06 grams per cubic centimeter [12] [11].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Shelf Life | 24 months | 25°C, 60% RH | |

| Degradation | ≤0.2% | 40°C, 75% RH | |

| Storage Temperature | -20°C | Long-term | [5] [6] [8] |

| Predicted Boiling Point | 357.5±15.0°C | Free base | [11] |

| Predicted Flash Point | 170.0±20.4°C | Free base | [11] |

Hygroscopicity and Solid-State Characterization

Mirogabalin besylate demonstrates non-hygroscopic characteristics, indicating minimal moisture uptake under normal atmospheric conditions [13]. This property is particularly advantageous for pharmaceutical manufacturing and storage, as it reduces the likelihood of moisture-related degradation pathways and maintains consistent physical properties across varying humidity conditions.

The solid-state characterization reveals that mirogabalin besylate exists as a crystalline solid with defined structural properties. The molecular formula for the besylate salt is C₁₈H₂₅NO₅S, with a molecular weight of 367.46 grams per mole [5] [14] [15]. The compound comprises the mirogabalin base (C₁₂H₁₉NO₂) complexed with benzenesulfonic acid (C₆H₆O₃S).

Structural confirmation has been achieved through multiple analytical techniques including elemental analysis, infrared spectroscopy, ultraviolet spectroscopy, nuclear magnetic resonance spectroscopy (both ¹H-NMR and ¹³C-NMR), mass spectrometry, and X-ray crystallography [13]. This comprehensive characterization approach ensures complete structural elucidation and confirms the identity of the crystalline form.

The X-ray crystallographic analysis provides definitive confirmation of the three-dimensional molecular arrangement within the crystal lattice [13]. The stereochemistry is classified as absolute, with three defined stereocenters and no E/Z centers [15] [16]. The optical activity is specified as unspecified in current databases, though the defined stereochemistry suggests potential optical activity.

The solid-state properties contribute significantly to the compound's pharmaceutical performance characteristics. The crystalline nature ensures consistent dissolution behavior and facilitates quality control throughout the manufacturing process. The non-hygroscopic character eliminates concerns regarding moisture-induced phase transitions or chemical degradation that could compromise drug product stability.

| Property | Specification | Method |

|---|---|---|

| Hygroscopicity | Non-hygroscopic | Environmental testing |

| Crystal Form | Crystalline solid | X-ray crystallography |

| Molecular Formula | C₁₈H₂₅NO₅S | Elemental analysis |

| Molecular Weight | 367.46 g/mol | Mass spectrometry |

| Stereochemistry | 3 defined centers | NMR/X-ray analysis |

| Physical Form | White to off-white powder | Visual inspection |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Yin OQ, Merante D, Truitt K, Miller R. Population pharmacokinetic modeling and simulation for assessing renal impairment effect on the pharmacokinetics of mirogabalin. J Clin Pharmacol. 2016 Feb;56(2):203-12. doi: 10.1002/jcph.584. Epub 2015 Sep 2. PubMed PMID: 26138993.

3: Vinik A, Rosenstock J, Sharma U, Feins K, Hsu C, Merante D; DS5565-A-U201 US Phase II Study Investigators. Efficacy and safety of mirogabalin (DS-5565) for the treatment of diabetic peripheral neuropathic pain: a randomized, double-blind, placebo- and active comparator-controlled, adaptive proof-of-concept phase 2 study. Diabetes Care. 2014 Dec;37(12):3253-61. doi: 10.2337/dc14-1044. Epub 2014 Sep 17. PubMed PMID: 25231896.

4: Hutmacher MM, Frame B, Miller R, Truitt K, Merante D. Exposure-response modeling of average daily pain score, and dizziness and somnolence, for mirogabalin (DS-5565) in patients with diabetic peripheral neuropathic pain. J Clin Pharmacol. 2016 Jan;56(1):67-77. doi: 10.1002/jcph.567. Epub 2015 Aug 20. PubMed PMID: 26073181.

5: Alcántara Montero A, Ibor Vidal PJ. [Mirogabalin: The next pregabalin?]. Semergen. 2016 Oct 20. pii: S1138-3593(16)30158-7. doi: 10.1016/j.semerg.2016.07.014. [Epub ahead of print] Spanish. PubMed PMID: 27773622.

6: Brown K, Ohwada S, Warren V, Zahir H, Dishy V. (405) A single ascending-dose study of mirogabalin in healthy subjects: safety, tolerability, pharmacokinetic, and pharmacodynamic results. J Pain. 2016 Apr;17(4S):S76. doi: 10.1016/j.jpain.2016.01.382. Epub 2016 Mar 24. PubMed PMID: 28162650.

7: Merante D, Rosenstock J, Sharma U, Feins K, Hsu C, Vinik A; DS-5565-A-U201?US Phase 2 Study Investigators. Efficacy of Mirogabalin (DS-5565) on Patient-Reported Pain and Sleep Interference in Patients with Diabetic Neuropathic Pain: Secondary Outcomes of a Phase II Proof-of-Concept Study. Pain Med. 2017 Mar 23. doi: 10.1093/pm/pnw342. [Epub ahead of print] PubMed PMID: 28371941.

8: Jansen M, Merante D, Currie A, Velinova M, Brown K, Zahir H. (403) Co-administration of mirogabalin and zolpidem in healthy subjects: results from a randomized, double-blind, drug-drug interaction study. J Pain. 2016 Apr;17(4S):S75. doi: 10.1016/j.jpain.2016.01.380. Epub 2016 Mar 24. PubMed PMID: 28162647.